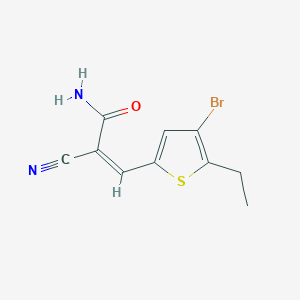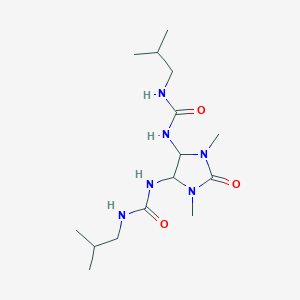![molecular formula C22H17N3OS B5510604 2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)
2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of benzylideneamino-quinazolinones among other products. This process can be characterized by methanol as a solvent and the use of oxidizing agents like KMnO_4 to facilitate the reaction (P. Reddy et al., 1986). Additionally, lithiation techniques have been applied to 3-amino-quinazolinones, allowing for the introduction of various substituents through reactions with electrophiles, offering a pathway to synthesize 2-substituted quinazolinone derivatives (Keith Smith et al., 1996).
Molecular Structure Analysis
The crystal structure of related quinazolinone compounds provides insight into their molecular geometry and intermolecular interactions. One study detailed the crystal structure of a quinazolinone derivative, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which might be reflective of the structural characteristics of similar quinazolinone derivatives (L. Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions due to their reactive sites, such as the amino group and the quinazolinone ring. They have been involved in reactions with Schiff bases, leading to the formation of benzylideneamino derivatives. The introduction of substituents at different positions on the quinazolinone ring can significantly alter its reactivity and the types of chemical transformations it can undergo (P. Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinazolinone core. For instance, the synthesis and crystallographic analysis of quinazolinone derivatives have provided valuable information about their molecular arrangements and physical characteristics (L. Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity, stability, and potential to participate in various chemical reactions, are pivotal for their applications in organic synthesis. The ability of quinazolinones to undergo lithiation and react with a wide range of electrophiles demonstrates their versatility as synthetic intermediates (Keith Smith et al., 1996).
properties
IUPAC Name |
2-methyl-3-[(E)-(4-phenylsulfanylphenyl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-16-24-21-10-6-5-9-20(21)22(26)25(16)23-15-17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-15H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTIVNDOZNRNMQ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)



![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)